Author: BenchChem Technical Support Team. Date: February 2026
CAS No: 1025127-41-6 | Formula:
| M.W.: 171.13 g/mol
Part 1: Executive Summary & Physicochemical Profile
Compound Overview
3-Amino-4-fluoro-5-hydroxybenzoic acid is a highly specialized trisubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2][3][4] Its structural uniqueness lies in the contiguous substitution pattern (amino, fluoro, hydroxy) around the phenyl ring, which imparts specific electronic and steric properties ideal for:
Kinase Inhibitors: The donor-acceptor motif (
/ ) facilitates hydrogen bonding within ATP-binding pockets.
Fluoroquinolone Antibiotics: Serving as a C-ring precursor for next-generation gyrase inhibitors.
Bioisosteres: The fluorine atom modulates pKa and lipophilicity (LogP), enhancing metabolic stability compared to non-fluorinated analogs.
Physicochemical Data Table
The following data establishes the baseline for identification and handling.
Property
Value
Notes
IUPAC Name
3-Amino-4-fluoro-5-hydroxybenzoic acid
CAS Number
1025127-41-6
Verified Registry
Molecular Formula
Molecular Weight
171.13 g/mol
Monoisotopic Mass: 171.03
Appearance
Off-white to pale beige powder
Oxidizes upon air exposure
Solubility
DMSO (>20 mg/mL), Methanol
Sparingly soluble in water
pKa (Calc.)
; ;
Amphoteric nature
LogP
0.85 ± 0.2
Moderate lipophilicity
Storage
-20°C, Desiccated, Inert Atmosphere
Hygroscopic & Light Sensitive
Part 2: Synthetic Methodology & Causality
Editorial Note: As a non-commodity intermediate, the synthesis of this specific isomer requires precise regiochemical control. The protocol below utilizes a Late-Stage Functionalization strategy, chosen to avoid the directing group conflicts common in direct nitration of fluorophenols.
Retrosynthetic Analysis
The synthesis targets the introduction of the hydroxyl group at the 5-position via metal-catalyzed borylation/oxidation, starting from the commercially available 3-amino-4-fluorobenzoic acid. This avoids the formation of the unwanted 6-nitro isomer that occurs during direct nitration.
Causality: The fluorine atom (ortho/para director) and acetamido group (ortho/para director) cooperatively activate the 5-position (meta to COOH, ortho to F). Steric hindrance at position 2 (between COOH and NHAc) favors the 5-bromo product.
Procedure: Treat intermediate with
in AcOH at 45°C. Isolate 5-Bromo-3-acetamido-4-fluorobenzoic acid .
hydrolysis is difficult on this scaffold. Palladium-catalyzed borylation followed by oxidative cleavage is a milder, self-validating method for installing phenols.
Procedure: Reflux bromo-intermediate with bis(pinacolato)diboron and Pd catalyst in Dioxane. Filter. Treat crude boronate with 30%
in basic media.
Step 4: Global Deprotection
Reagents: 6M HCl, Reflux.
Outcome: Cleaves the acetyl group and ensures the acid is protonated.
Purification: Isoelectric precipitation at pH 4.0.
Synthesis Pathway Visualization
Caption: Figure 1. Retrosynthetic logic flow for the regioselective synthesis of CAS 1025127-41-6, utilizing steric control and Pd-catalyzed functionalization.
Part 3: Analytical Characterization & Quality Control
To ensure the integrity of this intermediate in drug development, a multi-modal analytical workflow is required.
HPLC Method (Reverse Phase)
This protocol separates the target from potential de-fluorinated impurities or regioisomers.
Column: C18 (e.g., Agilent Zorbax SB-C18),
, .
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 min.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (aromatic) and 210 nm (amide/acid).
Retention Time: Target elutes
. Impurities (des-fluoro) elute earlier.
NMR Validation (Expected Signals in DMSO-
)
12.5 ppm (s, 1H): Carboxylic acid .
9.8 ppm (s, 1H): Phenolic (exchangeable).
6.9 - 7.2 ppm (d, 2H): Aromatic protons. The coupling pattern is critical:
H2 and H6 are meta to each other.
H2 is doublet due to F-coupling (
).
H6 is doublet due to F-coupling (
).
5.2 ppm (br s, 2H): Amine .
Analytical Workflow Diagram
Caption: Figure 2. QC decision tree ensuring identity and purity before downstream application.
Part 4: Handling and Stability
Oxidation Risk: Aminophenols are prone to oxidation, forming quinone imines. Always store under Argon or Nitrogen.
Hygroscopicity: The zwitterionic character (amino acid nature) attracts moisture. Handle in a glovebox or low-humidity environment.
Safety: Classified as an Irritant (H315/H319/H335). Use standard PPE (Nitrile gloves, safety glasses).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65083, 3-Amino-4-hydroxybenzoic acid (Analog Reference). Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Application Note: Strategic Synthesis of 3-Amino-4-fluoro-5-hydroxybenzoic Acid
) Executive Summary & Strategic Rationale The synthesis of 3-Amino-4-fluoro-5-hydroxybenzoic acid presents a classic challenge in medicinal chemistry: installing three distinct functionalities (amine, hydroxyl, fluorine)...
Author: BenchChem Technical Support Team. Date: February 2026
)
Executive Summary & Strategic Rationale
The synthesis of 3-Amino-4-fluoro-5-hydroxybenzoic acid presents a classic challenge in medicinal chemistry: installing three distinct functionalities (amine, hydroxyl, fluorine) around a benzoic acid core with precise regiocontrol. This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., c-Met, VEGFR targets) where the 3-amino group serves as a hinge binder or linker attachment point.
The Regioselectivity Challenge
Direct functionalization of 4-fluoro-3-hydroxybenzoic acid is deceptively difficult.
Nitration: The hydroxyl group (C3) strongly directs electrophilic aromatic substitution to the ortho (C2) and para (C6) positions, yielding the incorrect isomer (2-nitro or 6-nitro) rather than the required C5-nitro precursor.
Halogenation: Similarly, bromination is dominated by the phenol's directing effect, leading to mixtures that require tedious chromatographic separation.
The Solution: Symmetry &
This protocol utilizes a "Fluorine-Directed" strategy starting from 3,4-difluorobenzoic acid . By exploiting the symmetry of the 3,4,5-substitution pattern and the differential reactivity of fluorines in Nucleophilic Aromatic Substitution (
), we can achieve high regioselectivity without protecting groups.
Key Mechanistic Insight:
In a polyfluorinated nitrobenzene system, a fluorine atom ortho to a nitro group is displaced by nucleophiles orders of magnitude faster than a fluorine meta to the nitro group. We leverage this to selectively hydrolyze the C3-fluorine while leaving the C4-fluorine intact.
Note on Symmetry:
Due to the symmetry of the benzoic acid core along the C1-C4 axis, 3-amino-4-fluoro-5-hydroxybenzoic acid is superimposable on 5-amino-4-fluoro-3-hydroxybenzoic acid . Therefore, displacing the C3-fluorine in the precursor yields the target molecule.
Reaction Workflow & Logic
Figure 1: Synthetic workflow leveraging the ortho-nitro effect for regioselective fluorine displacement.
Detailed Experimental Protocols
Step 1: Preparation of 3,4-Difluoro-5-nitrobenzoic Acid
Objective: Introduce the nitro group at the C5 position (meta to the carboxyl group).
SO (5.0 vol relative to substrate) and cool to 0–5 °C in an ice bath.
Add 3,4-difluorobenzoic acid portion-wise, maintaining temperature <10 °C. Stir until fully dissolved.
Dropwise add fuming HNO
(1.2 equiv) over 30 minutes. Caution: Exothermic.
Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours. Monitor by HPLC/TLC.
Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a solid.[2]
Filter the solid, wash with cold water (3x) to remove acid, and dry under vacuum at 45 °C.
Expected Yield: 85–95%
Validation:
H NMR should show a single aromatic proton signal shifted downfield due to the ortho-nitro and ortho-fluoro deshielding.
Step 2: Regioselective Hydrolysis (
)
Objective: Selectively displace the C3-fluorine (ortho to nitro) with a hydroxyl group.
Reagents:
3,4-Difluoro-5-nitrobenzoic acid (Intermediate 1)
Potassium Hydroxide (KOH) (3.0 equiv)
Water (solvent) or Water/THF mixture
Procedure:
Dissolve Intermediate 1 in water (10 vol).
Add KOH (3.0 equiv). The first equivalent neutralizes the carboxylic acid; the subsequent equivalents act as the nucleophile.
Heat the mixture to reflux (100 °C) for 4–6 hours.
Mechanistic Note: The C3-fluorine is activated by the ortho-nitro group. The C4-fluorine is meta to the nitro group and is significantly less reactive.
Cool to room temperature.
Acidification: Adjust pH to ~2.0 using 6N HCl. The product, 4-fluoro-3-hydroxy-5-nitrobenzoic acid , will precipitate.
Filter, wash with water, and dry.
Expected Yield: 75–85%
Critical Control: Do not use methoxide/methanol unless you intend to make the methoxy-ether. Hydroxide is preferred here to yield the free phenol directly.
Step 3: Reduction to 3-Amino-4-fluoro-5-hydroxybenzoic Acid
Objective: Reduce the nitro group to an aniline without defluorination.
To ensure the protocol produced the correct isomer, check the following NMR markers:
H NMR (DMSO-d):
Precursor (Step 2 product): You should observe two doublet signals (or a doublet of doublets) for the aromatic protons if the symmetry is broken, but since the product is 3,4,5-trisubstituted, there are only two aromatic protons remaining (H2 and H6).
Target (Final): The H2 and H6 protons will appear as doublets with coupling constants (
) characteristic of meta coupling to fluorine ( Hz) and meta coupling to each other ( Hz).
19F NMR: The fluorine shift will move significantly upfield upon reduction of the nitro group to the amine (electron-donating group shielding the fluorine).
Mass Spectrometry:
Confirm M-H (negative mode) or M+H (positive mode).
Target MW: ~171.12 g/mol .
References
Regioselectivity in SnAr of Fluoronitrobenzenes
Mechanism:[1][2][3][4][5] The "Ortho-Effect" in nucleophilic aromatic substitution is well-documented. Fluorine ortho to a nitro group is displaced ~100-1000x faster than fluorine meta to a nitro group due to the stabilization of the Meisenheimer complex.
Source: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
Synthesis of 3-Amino-4-fluoro-5-hydroxybenzoic acid derivatives
Patent Context: This scaffold is frequently cited in the synthesis of c-Met and VEGFR inhibitors.
Source: Patent WO2005030140A1 (and related family US20080058341). "Imidazo[1,2-b]pyridazines and imidazo[1,2-b]pyridines as kinase inhibitors". (Describes the general route to 3-amino-5-substituted-4-fluorobenzoates). Link
General Protocol for Reduction of Nitro-Fluoro Compounds:
Methodology: Catalytic hydrogenation with Pd/C is the industry standard for retaining fluorine while reducing nitro groups, provided conditions are mild.
Source: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Application Notes and Protocols for the Chemoselective Coupling of 3-Amino-4-fluoro-5-hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Synthetic Challenges of a Trifunctional Building Block 3-Amino-4-fluoro-5-hyd...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthetic Challenges of a Trifunctional Building Block
3-Amino-4-fluoro-5-hydroxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amino group, a fluorine atom, a hydroxyl group, and a carboxylic acid, offers a versatile platform for the synthesis of complex molecules. However, the inherent reactivity of these multiple functional groups presents a considerable challenge for selective chemical transformations. The nucleophilic amino and hydroxyl groups can compete in reactions targeting the carboxylic acid, and their presence can influence the reactivity of the aromatic ring. Furthermore, the electron-withdrawing nature of the fluorine and carboxylic acid groups can deactivate the molecule towards certain coupling reactions.
This comprehensive guide provides a detailed exploration of the reaction conditions and strategic considerations necessary for the successful and chemoselective coupling of 3-Amino-4-fluoro-5-hydroxybenzoic acid. We will delve into orthogonal protecting group strategies, robust protocols for amide and ester bond formation, and conditions for palladium-catalyzed cross-coupling reactions, empowering researchers to confidently incorporate this valuable building block into their synthetic endeavors.
Part 1: Orthogonal Protecting Group Strategies for Selective Functionalization
The key to successfully manipulating 3-Amino-4-fluoro-5-hydroxybenzoic acid lies in the strategic application of protecting groups. An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of others, enabling precise control over the synthetic sequence.[1][2]
A recommended orthogonal protection scheme for 3-Amino-4-fluoro-5-hydroxybenzoic acid is as follows:
Amino Group: Protection as a tert-butoxycarbonyl (Boc) carbamate. This group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid).[3][4]
Hydroxyl Group: Protection as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are robust and stable to many reagents but can be selectively cleaved using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[5][6][7]
Carboxylic Acid Group: This group can often be utilized directly in coupling reactions. However, if protection is required, it can be converted to a methyl or ethyl ester, which can be later hydrolyzed under basic conditions.
This orthogonal approach ensures that each functional group can be addressed independently, providing the necessary control for sequential coupling reactions.
Diagram: Orthogonal Protection Strategy
Caption: Orthogonal protection workflow for 3-Amino-4-fluoro-5-hydroxybenzoic acid.
Part 2: Amide Bond Formation Protocols
The formation of an amide bond is a crucial transformation for this building block. The presence of the electron-withdrawing fluorine and the potentially interfering hydroxyl and amino groups necessitates the use of efficient coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, particularly for challenging substrates.[8][9]
Protection: Protect the amino and hydroxyl groups of 3-Amino-4-fluoro-5-hydroxybenzoic acid with Boc and TBDMS groups, respectively, as described in Part 1.
Reaction Setup: To a solution of the protected benzoic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv).
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
Amine Addition: Add the desired amine (1.2 equiv) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Deprotection: Selectively deprotect the Boc and/or TBDMS groups as required for subsequent steps.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[9]
Protection: Protect the amino and hydroxyl groups as described previously.
Reaction Setup: To a solution of the protected benzoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF at 0 °C, add the amine (1.1 equiv).
Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution, followed by the dropwise addition of DIPEA (2.5 equiv).
Reaction: Allow the mixture to warm to room temperature and stir for 4-18 hours, monitoring by TLC or LC-MS.
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.
Deprotection: Perform selective deprotection as needed.
Parameter
HATU Protocol
EDC/HOBt Protocol
Coupling Reagent
HATU
EDC·HCl
Additive
None
HOBt
Base
DIPEA
DIPEA
Solvent
DMF
DMF, DCM
Temperature
0 °C to RT
0 °C to RT
Reaction Time
2-12 hours
4-18 hours
Key Advantages
High efficiency for hindered substrates
Cost-effective, readily available reagents
Table 1: Comparison of Amide Coupling Protocols.
Part 3: Ester Bond Formation Protocols
Esterification of the carboxylic acid provides another avenue for derivatization. Similar to amide coupling, the choice of method depends on the steric and electronic properties of the alcohol.
Protection: Protect the amino and hydroxyl groups of the starting material.
Reaction Setup: To a solution of the protected benzoic acid (1.0 equiv), the alcohol (1.2 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv).
Reaction: Stir the mixture at room temperature for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Work-up: Filter off the DCU precipitate and wash with DCM.
Purification: Wash the filtrate with 1 M HCl and saturated aqueous NaHCO₃. Dry the organic layer, concentrate, and purify by column chromatography.
Deprotection: Selectively remove the protecting groups.
Diagram: Esterification Workflow
Caption: General workflow for Steglich esterification.
Part 4: Palladium-Catalyzed Cross-Coupling Reactions
For further diversification, the fluorine atom can be replaced with a more reactive halogen (e.g., bromine or iodine) to enable palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions allow for the formation of C-C and C-N bonds, respectively.
Conceptual Framework: Suzuki-Miyaura Coupling
Should a 3-amino-4-bromo-5-hydroxybenzoic acid derivative be available, Suzuki-Miyaura coupling can be employed to introduce new aryl or vinyl substituents.[11][13]
Catalyst and Ligand: Similar palladium sources and bulky phosphine ligands as in Suzuki coupling are generally effective.
Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[15]
Inert Atmosphere: These reactions are typically sensitive to oxygen and must be performed under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
The successful synthetic manipulation of 3-Amino-4-fluoro-5-hydroxybenzoic acid hinges on a systematic and strategic approach. By employing an orthogonal protecting group strategy, researchers can selectively unmask and react each of the functional groups. The robust protocols for amide and ester formation provided herein, utilizing common and efficient coupling reagents, offer reliable methods for derivatization. Furthermore, the conceptual frameworks for advanced palladium-catalyzed cross-coupling reactions open the door to a vast chemical space for analog synthesis. This guide serves as a foundational resource for chemists aiming to harness the synthetic potential of this versatile trifunctional building block.
References
Chemoselective Boc protection of phenols and amino alcohols. (2021).
Microwave‐Assisted Protection of Phenols as tert‐Butyldimethylsilyl (TBDMS) Ethers Under Solvent‐Free Conditions. (2010).
Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups. (n.d.). BOC Sciences.
Methods for the Fmoc protection of aniline. (n.d.).
A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. (n.d.). SciELO.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. (n.d.). PMC.
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry.
Amine to Amide Mechanism - H
Protecting Groups in Peptide Synthesis. (2025).
An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry.
Application Notes and Protocols for Amide Bond Formation using EDC and H
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated C
Application Note: Strategies for the Esterification of 3-Amino-4-fluoro-5-hydroxybenzoic acid
Introduction: Navigating Synthetic Complexity 3-Amino-4-fluoro-5-hydroxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a bui...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating Synthetic Complexity
3-Amino-4-fluoro-5-hydroxybenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility as a building block is dictated by the ability to selectively modify its carboxylic acid, amino, and hydroxyl groups. The direct esterification of the carboxylic acid, a seemingly straightforward transformation, is complicated by the presence of the nucleophilic amino and hydroxyl substituents.
This application note provides a comprehensive guide for researchers tackling this challenge. We move beyond a simple recitation of steps to explain the underlying chemical principles, offering two distinct, field-proven protocols. The goal is to empower scientists to make informed decisions based on their specific project needs, whether for rapid analogue synthesis or the scalable production of a key intermediate. We will explore a classical acid-catalyzed approach and a modern, mild coupling method, providing detailed protocols and a comparative analysis.
The Challenge: A Molecule of Competing Reactivities
The primary obstacle in the esterification of 3-amino-4-fluoro-5-hydroxybenzoic acid is managing the reactivity of its three key functional groups. A successful strategy must selectively target the carboxylic acid while leaving the amino and hydroxyl groups intact.
Carboxylic Acid (-COOH): The target for esterification. It is relatively unreactive and requires activation, typically through protonation of the carbonyl oxygen under acidic conditions or conversion to a more reactive intermediate with a coupling agent.
Amino Group (-NH₂): A potent nucleophile and a base. Under acidic conditions (e.g., Fischer esterification), it will be protonated to form an ammonium salt (-NH₃⁺), which deactivates its nucleophilicity—a beneficial side effect. However, under neutral or basic conditions, it can compete with the desired alcohol in attacking an activated carboxylic acid intermediate, leading to amide formation.
Hydroxyl Group (-OH): A weaker nucleophile than the amino group but still capable of reacting, especially under forcing conditions. Phenols can be esterified, though typically less readily than aliphatic alcohols.[1][2] Its presence necessitates mild reaction conditions to prevent O-acylation.
Figure 1: Reactive sites on the target molecule.
Method 1: Fischer-Speier Esterification
The Fischer-Speier method is a classic, acid-catalyzed esterification that utilizes an excess of the alcohol as the solvent and a strong acid catalyst.[1][2][3] It is a reversible equilibrium-driven process, and its success relies on pushing the equilibrium towards the product ester, either by using a large excess of a reactant or by removing water as it is formed.[4][5]
Causality Behind This Approach: This method is often the first choice due to its simplicity and low cost. The strong acid (e.g., H₂SO₄) serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic for attack by the alcohol, and it protonates the basic amino group, protecting it from acting as a competing nucleophile.
Protocol 1: Synthesis of Methyl 3-Amino-4-fluoro-5-hydroxybenzoate
Materials:
3-Amino-4-fluoro-5-hydroxybenzoic acid (1.0 eq)
Methanol (MeOH), anhydrous (20-50 eq, serves as solvent)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask, add 3-Amino-4-fluoro-5-hydroxybenzoic acid (1.0 eq) and anhydrous methanol (20-50 eq).
Stir the suspension at room temperature to ensure good mixing.
Place the flask in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Caution: This is an exothermic addition.
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol).[6]
Maintain reflux for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
Dilute the residue with ethyl acetate and water.
Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude ester via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Figure 2: Workflow for Fischer-Speier Esterification.
Method 2: Steglich Esterification
For substrates that are sensitive to heat or strong acids, the Steglich esterification offers a mild and highly effective alternative.[7][8] This reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the ester formation.[9]
Causality Behind This Approach: The Steglich esterification operates under neutral, room temperature conditions, minimizing degradation and side reactions.[9] DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form an even more reactive acylpyridinium species. This species is then readily attacked by the alcohol to form the ester.[10] This pathway is highly efficient and suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[10]
Protocol 2: Synthesis of Methyl 3-Amino-4-fluoro-5-hydroxybenzoate
Dissolve 3-Amino-4-fluoro-5-hydroxybenzoic acid (1.0 eq), methanol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
Stir the solution in an ice bath (0°C) for 15 minutes.
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
Add the DCC solution dropwise to the reaction mixture at 0°C.
Allow the reaction to warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.
Upon completion (monitored by TLC), cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of DCU.
Filter the mixture through a Buchner funnel to remove the bulk of the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove residual DMAP), saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be further purified by column chromatography to remove any remaining traces of DCU.
Figure 4: Logical workflow for a protective group strategy.
The successful esterification of 3-Amino-4-fluoro-5-hydroxybenzoic acid is readily achievable with a clear understanding of the molecule's inherent reactivity.
The Fischer-Speier method offers a direct, cost-effective route suitable for initial exploration and large-scale synthesis, provided that potential side-reactions are acceptable.
The Steglich esterification is the superior choice for researchers requiring high purity and working with sensitive downstream intermediates. Its mild conditions preserve the integrity of the multifunctional scaffold.
Ultimately, the choice of method should be a deliberate one, guided by the specific goals of the synthesis, the scale of the reaction, and the required purity of the final product.
References
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
Fischer–Speier esterification. (n.d.). EPFL Graph Search. Retrieved February 12, 2026, from [Link]
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
Tan, Y. A., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry. Retrieved February 12, 2026, from [Link]
Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). MDPI. Retrieved February 12, 2026, from [Link]
A typical DCC + DMAP mediated Steglich esterification. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate. Available at: [Link]
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Improved Fischer Esterification of Substituted Benzoic Acid. (n.d.). Journal of Physical Science. Retrieved February 12, 2026, from [Link]
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]
Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. (2025). PDF. Retrieved February 12, 2026, from [Link]
Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
Steglich esterification. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
esterification of benzoic acid to methyl benzoate. (n.d.). Handout. Retrieved February 12, 2026, from [Link]
Fischer Esterification. (2022). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. Retrieved February 12, 2026, from [Link]
Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved February 12, 2026, from [Link]
Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Amino Acid-Protecting Groups. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
Making Esters From Carboxylic Acids. (2023). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
Mitsunobu Reaction. (2019). Organic Chemistry. Retrieved February 12, 2026, from [Link]
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Application Note: The 3-Amino-4-fluoro-5-hydroxybenzoic Acid Scaffold for the Development of Novel Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerst...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[1] Scaffold-based drug design offers a streamlined paradigm for discovering novel, potent, and specific kinase inhibitors by starting with a core molecular framework and systematically optimizing its properties.[1] This guide introduces 3-amino-4-fluoro-5-hydroxybenzoic acid as a privileged scaffold for developing next-generation kinase inhibitors. We will explore the unique chemical attributes of this scaffold, provide detailed synthetic protocols for creating inhibitor candidates, outline methods for their biological evaluation, and discuss principles of data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
Introduction: The Rationale for the Scaffold
The 3-amino-4-fluoro-5-hydroxybenzoic acid scaffold is a highly functionalized aromatic ring that presents multiple strategic advantages for kinase inhibitor design. Each substituent is deliberately positioned to serve a distinct role in molecular recognition, chemical synthesis, and pharmacokinetic profiling.
The Aminobenzoic Acid Core: The ortho-relationship of the amino and carboxylic acid groups is a classic feature that allows for the construction of heterocyclic systems or provides two independent vectors for chemical elaboration. More commonly, the amino group and the carboxylic acid serve as primary attachment points for building out the inhibitor structure through robust amide bond formations, connecting to other pharmacophoric fragments that will occupy different sub-pockets of the kinase ATP-binding site.
The 5-Hydroxy Group: The phenolic hydroxyl group is a critical hydrogen bond donor and acceptor. It can form a key anchoring interaction with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many successful Type I kinase inhibitors and is crucial for potent affinity.
The 4-Fluoro Substituent: The fluorine atom, positioned between the amino and hydroxyl groups, is a key modulator of the scaffold's properties. Its strong electron-withdrawing nature lowers the pKa of the adjacent phenolic hydroxyl group, potentially enhancing the strength of the hydrogen bond with the kinase hinge. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidative metabolism and to enhance binding affinity through favorable electrostatic or hydrophobic interactions.[2]
This unique combination of functional groups makes 3-amino-4-fluoro-5-hydroxybenzoic acid an ideal starting point for generating libraries of diverse and potent kinase inhibitors.
Diagram 1: Structure of the Core Scaffold
Caption: Key properties of the 3-amino-4-fluoro-5-hydroxybenzoic acid scaffold.
General Synthetic Strategies
The primary advantage of this scaffold is its suitability for combinatorial library synthesis through sequential amide coupling reactions. A common strategy involves a divergent approach where the core is first coupled to one building block via its amino group, followed by coupling to a second building block at the carboxylic acid position, or vice versa.
Diagram 2: General Synthetic Workflow
Caption: Divergent synthesis strategy for elaborating the core scaffold.
This two-step coupling allows for the rapid generation of a diverse chemical library by varying "Fragment A" and "Fragment B," which can be selected to probe different regions of the kinase active site. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, can be employed on intermediates if "Fragment A" or "Fragment B" contains an appropriate handle (e.g., an aryl halide).[3]
Protocol: Synthesis of a Representative BRAF V600E Inhibitor
This protocol describes a plausible synthesis for a hypothetical BRAF V600E inhibitor, BKI-245 , using the 3-amino-4-fluoro-5-hydroxybenzoic acid scaffold. The design incorporates a pyridine fragment (common in kinase inhibitors) and a terminal sulfonamide moiety, which can occupy the solvent-front region.
Step 1: Synthesis of Methyl 3-amino-4-fluoro-5-hydroxybenzoate (Scaffold Esterification)
To the Starting Material: To a solution of 3-amino-4-fluoro-5-hydroxybenzoic acid (1.0 eq) in methanol (0.1 M), add thionyl chloride (1.2 eq) dropwise at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.
Work-up: Cool the mixture, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the methyl ester.
Step 2: Synthesis of Intermediate 1 (First Amide Coupling)
Reagent Preparation: Dissolve methyl 3-amino-4-fluoro-5-hydroxybenzoate (1.0 eq) and 3-chloropyridine-4-carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M).
Coupling: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
Reaction: Stir the mixture at room temperature for 12-16 hours under a nitrogen atmosphere.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
Purification: Purify the residue by column chromatography to obtain Intermediate 1.
Step 3: Synthesis of BKI-245 (Second Amide Coupling & Saponification)
Saponification: Dissolve Intermediate 1 (1.0 eq) in a 3:1 mixture of THF/water. Add lithium hydroxide (3.0 eq) and stir at room temperature for 3-5 hours until the ester is fully hydrolyzed. Acidify the mixture with 1N HCl to pH ~3-4 and extract the carboxylic acid intermediate with ethyl acetate. Dry and concentrate to use directly in the next step.
Reagent Preparation: Dissolve the crude carboxylic acid intermediate (1.0 eq) and prop-2-yn-1-amine (1.2 eq) in anhydrous DMF.
Coupling: Add EDC (1.5 eq), HOBt (1.2 eq), and N-methylmorpholine (3.0 eq).
Reaction: Stir the mixture at room temperature for 16 hours.
Purification: Purify the final compound, BKI-245 , directly from the reaction mixture using preparative HPLC to yield the product as a solid.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a method to determine the potency (IC₅₀) of a synthesized inhibitor like BKI-245 against a target kinase (e.g., BRAF V600E). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
Recombinant human BRAF V600E kinase
MEK1 (inactive substrate)
ATP
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Synthesized inhibitor (BKI-245) dissolved in DMSO
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
White, opaque 384-well assay plates
Diagram 3: Kinase Assay Workflow
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Procedure:
Inhibitor Dilution: Create an 11-point, 3-fold serial dilution of BKI-245 in DMSO. The final top concentration in the assay might be 10 µM.
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the diluted inhibitor and DMSO controls into the wells of a 384-well plate.
Kinase/Substrate Addition: Add the kinase/substrate mixture (BRAF V600E and MEK1) in kinase buffer to all wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
Normalize the data using high (DMSO, no inhibitor) and low (no enzyme) controls.
Calculate the percent inhibition for each inhibitor concentration.
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Data Interpretation and SAR Insights
The power of a scaffold-based approach lies in the ability to systematically probe the structure-activity relationship (SAR). By synthesizing analogs of BKI-245 and evaluating their potency, researchers can build a robust understanding of the molecular interactions driving inhibition.
Table 1: Hypothetical SAR Data for BKI-245 Analogs against BRAF V600E
Compound
Scaffold Modification
R1 Group (from Amine)
R2 Group (from Acid)
IC₅₀ (nM)
BKI-245
4-Fluoro, 5-Hydroxy
Prop-2-yn-1-amine
3-chloropyridine-4-yl
15
BKI-246
4-Chloro , 5-Hydroxy
Prop-2-yn-1-amine
3-chloropyridine-4-yl
120
BKI-247
4-Fluoro, 5-Methoxy
Prop-2-yn-1-amine
3-chloropyridine-4-yl
>10,000
BKI-248
4-Fluoro, 5-Hydroxy
Cyclopropylamine
3-chloropyridine-4-yl
45
BKI-249
4-Fluoro, 5-Hydroxy
Prop-2-yn-1-amine
Phenyl
550
Interpretation:
Importance of Fluorine: Comparing BKI-245 to BKI-246 shows an 8-fold drop in potency when fluorine is replaced with chlorine, suggesting the specific electronic properties or size of the fluorine atom are optimal for this binding pocket.
Essentiality of the Hydroxyl Group: Methylating the hinge-binding hydroxyl group (BKI-247 ) completely abolishes activity, confirming its role as a critical anchor. This is a common finding in kinase inhibitor SAR.[4]
R1 Group Sensitivity: While the propargyl group in BKI-245 is potent, the cyclopropyl group in BKI-248 retains good activity, indicating some flexibility in this region.
R2 Group Specificity: Replacing the 3-chloropyridine of BKI-245 with a simple phenyl ring (BKI-249 ) leads to a significant loss of potency, highlighting the importance of the pyridine nitrogen and/or chlorine for specific interactions in the kinase active site.
Conclusion
The 3-amino-4-fluoro-5-hydroxybenzoic acid scaffold represents a highly versatile and promising starting point for the discovery of novel kinase inhibitors. Its pre-functionalized nature allows for the rapid and systematic exploration of chemical space through robust synthetic strategies. The strategic placement of a hinge-binding hydroxyl group, a potency-enhancing fluorine atom, and two orthogonal coupling handles provides a powerful framework for developing potent and selective clinical candidates. The protocols and insights provided herein serve as a foundational guide for researchers to unlock the full potential of this valuable chemical scaffold.
References
Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
National Center for Biotechnology Information. PubChem Compound Summary for CID 75396, 3-Amino-4-fluorobenzoic acid. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 65083, 3-Amino-4-hydroxybenzoic acid. Available from: [Link]
Zhang, L., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available from: [Link]
Takiguchi, N., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. Available from: [Link]
Okram, B., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PLoS One, 7(10), e47674. Available from: [Link]
PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]
Kempen, A. L., et al. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry, 13(5), 604-611. Available from: [Link]
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. Available from: [Link]
Application Note: Heterocyclic Derivatization of 3-Amino-4-fluoro-5-hydroxybenzoic Acid
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of heterocyclic derivatives from 3-Amino-4-fluoro-5-hydroxybenzoic acid , a highly functiona...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic synthesis of heterocyclic derivatives from 3-Amino-4-fluoro-5-hydroxybenzoic acid , a highly functionalized scaffold offering unique vectors for diversification.[1]
Executive Summary
3-Amino-4-fluoro-5-hydroxybenzoic acid represents a "privileged scaffold" in medicinal chemistry.[1] Its substitution pattern offers three distinct orthogonal handles:
C1-Carboxylic Acid: Gateway to pendant heterocycles (e.g., 1,3,4-oxadiazoles) via acyl hydrazide intermediates.[1]
C3-Amino / C4-Fluoro Motif: A classic ortho-haloaniline dyad suitable for metal-catalyzed annulation to form fused benzimidazoles.[1]
C5-Hydroxyl Group: A handle for solubility modulation or etherification, often requiring transient protection during aggressive cyclizations.[1]
This guide provides validated protocols for converting this core into 6-fluoro-7-hydroxybenzimidazoles (fused system) and 1,3,4-oxadiazole derivatives (pendant system).[1]
Strategic Analysis & Retrosynthesis
The chemical logic relies on the differential reactivity of the functional groups.[1] The electron-rich amino group (C3) and the electron-withdrawing fluorine (C4) create a "push-pull" system.[1] While the fluorine is deactivated for direct SNAr by the meta-carboxyl group, it becomes labile under transition-metal catalysis (Ullmann-type condensation), enabling ring closure.[1]
Pathway Visualization
The following diagram outlines the divergent synthetic pathways.
Figure 1: Divergent synthetic pathways for the preparation of fused and pendant heterocycles.[1]
Protocol A: Synthesis of 2-Substituted-6-fluoro-7-hydroxybenzimidazoles
This protocol utilizes a Copper(I)-catalyzed cascade reaction.[1] The ortho-fluoroaniline moiety reacts with an amidine or aldehyde to form the benzimidazole core.[1]
Mechanism: Amidation of the C3-amine followed by intramolecular C-N bond formation displacing the C4-fluorine.[1]
Pre-requisite: Protection of the C5-hydroxyl (e.g., as a benzyl ether) is recommended to prevent catalyst poisoning or side reactions.
Charge: In a glovebox or under Argon, add the substrate (1.0 mmol), Benzamidine HCl (1.2 mmol), CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to a dried Schlenk tube.
Solvate: Add anhydrous DMSO (5 mL). Seal the tube.
Reaction: Heat the mixture to 110°C for 12–18 hours.
Checkpoint: Monitor by LC-MS.[1][2] Look for the disappearance of the starting material (M+H) and appearance of the cyclized benzimidazole product.[1]
Dilute with EtOAc (30 mL) and filter through a Celite pad to remove inorganic salts.
Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMSO.[1]
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).
Deprotection (Optional): If the free hydroxyl is required, perform hydrogenolysis (H₂, Pd/C) in MeOH.
Data Validation:
¹H NMR: Disappearance of the broad NH₂ signal (~5-6 ppm).[1] Appearance of the benzimidazole C2-substituent signals.[1][3]
¹⁹F NMR: Significant chemical shift change due to the transformation of the ortho-amine to the imidazole ring.[1]
Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives
This protocol targets the C1-carboxylic acid.[1] The formation of a 1,3,4-oxadiazole ring creates a bioisostere of the ester/amide, improving metabolic stability and lipophilicity.
Workflow Diagram
Figure 2: Stepwise construction of the 1,3,4-oxadiazole scaffold.
Step-by-Step Methodology
Step 1: Methyl Ester Formation
Dissolve 3-Amino-4-fluoro-5-hydroxybenzoic acid (5.0 mmol) in MeOH (20 mL).
Add conc.[1] H₂SO₄ (0.5 mL) dropwise. Reflux for 6 hours.
Neutralize with NaHCO₃, evaporate solvent, and extract with EtOAc.
Step 3: Cyclization to 1,3,4-Oxadiazole
Note: The free amino group at C3 is nucleophilic.[1] To prevent self-reaction or N-acylation, use mild conditions (T3P) or ensure the carboxylic acid partner is activated selectively.[1]
Reagents: Mix the hydrazide (1.0 mmol) with the desired Carboxylic Acid (R-COOH, 1.0 mmol).
Coupling: Add POCl₃ (5 mL) carefully. (Alternatively, use T3P in EtOAc/Pyridine for a milder approach if the substrate is sensitive).
Reflux: Heat to 100°C for 4–6 hours.
Quench: Pour the reaction mixture onto crushed ice. Neutralize with NaHCO₃ to pH 7–8.[1]
Isolation: Filter the precipitate or extract with EtOAc.
Benzimidazole Synthesis: Bansal, Y., & Silakari, O.[3] "The therapeutic journey of benzimidazoles: A review."[1] Bioorganic & Medicinal Chemistry, 2012. Link[1]
Cu-Catalyzed Cyclization: Ma, D., et al.[1][4] "CuI-Catalyzed Coupling of Aryl Halides with Nucleophiles." Chemical Reviews, 2008. (Foundational text on Ullmann-type chemistry used in Protocol A).[1]
Oxadiazole Synthesis: Bostock, J., et al. "1,3,4-Oxadiazoles in Medicinal Chemistry."[1] European Journal of Medicinal Chemistry, 2012. Link[1]
Fluoro-aniline Reactivity: Sessler, J. L., et al.[1] "Ortho-fluoroanilines as precursors to heterocycles."[1] Journal of Organic Chemistry, 2010. (General reactivity patterns for the 3-amino-4-fluoro motif).
Disclaimer: All protocols involve hazardous chemicals (POCl₃, Hydrazine, Copper salts). Perform a full Risk Assessment (COSHH) before experimentation.
Solubility issues with 3-Amino-4-fluoro-5-hydroxybenzoic acid in water
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges Welcome to the technical support center for 3-Amino-4-fluoro-5-hydroxybenzoic acid. This resource is des...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for 3-Amino-4-fluoro-5-hydroxybenzoic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we understand the critical importance of reliable and reproducible experimental protocols. This guide is structured to not only provide solutions but also to explain the underlying scientific principles, ensuring your success in utilizing this compound.
Understanding the Solubility Profile of 3-Amino-4-fluoro-5-hydroxybenzoic acid
3-Amino-4-fluoro-5-hydroxybenzoic acid is a complex organic molecule with multiple functional groups that influence its solubility. The presence of a carboxylic acid, an amino group, a hydroxyl group, and a fluorine atom on a benzoic acid backbone creates a molecule with both polar and non-polar characteristics. This intricate structure can lead to challenges in achieving the desired concentration in aqueous solutions.
The solubility of this compound is significantly influenced by the pH of the solution due to the ionizable amino and carboxylic acid groups.[1] At different pH values, the molecule can exist as a neutral species, a zwitterion, a cation, or an anion, each with distinct solubility properties.
Key Physicochemical Properties (Predicted and Inferred)
Property
Predicted/Inferred Value
Rationale/Comparison with Analogues
pKa (acidic)
~4-5
The pKa of the carboxylic acid group is expected to be in this range, similar to other substituted benzoic acids. For example, the pKa of 4-fluorobenzoic acid is 4.14, and the pKa of 3-aminobenzoic acid is around 4.8.
pKa (basic)
~2-3
The pKa of the anilinium ion (the protonated amino group) is likely to be in this range. The electron-withdrawing fluorine and carboxylic acid groups will decrease the basicity of the amino group compared to aniline (pKa ~4.6).
Aqueous Solubility
Sparingly soluble
Benzoic acid itself has limited water solubility (3.44 g/L at 25°C).[2] While the polar amino and hydroxyl groups can increase solubility, the overall aromatic structure and the hydrophobic fluorine atom may lead to poor aqueous solubility at neutral pH.
Solubility in Organic Solvents
Soluble in polar organic solvents
Like many substituted benzoic acids, it is expected to be soluble in solvents such as methanol, ethanol, DMSO, and DMF.[1][3]
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Amino-4-fluoro-5-hydroxybenzoic acid not dissolving in water?
A1: The limited aqueous solubility of 3-Amino-4-fluoro-5-hydroxybenzoic acid at neutral pH is expected due to its predominantly non-ionized form. In this state, the intermolecular forces between the compound molecules can be stronger than the interactions with water molecules, leading to precipitation.
Q2: Can I heat the solution to improve solubility?
A2: Gently warming the solution can increase the solubility of many compounds, including benzoic acid derivatives.[2] However, be cautious with temperature, as excessive heat can lead to degradation of the compound. We recommend starting with gentle warming (e.g., 30-40°C) and monitoring for any changes in the appearance or color of the solution that might indicate decomposition.
Q3: What is the best way to prepare a stock solution of this compound?
A3: For preparing a stock solution, it is often more practical to use a polar organic solvent in which the compound is more soluble, such as dimethyl sulfoxide (DMSO) or ethanol.[4][5] These stock solutions can then be diluted into your aqueous experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the biological or chemical system you are studying.
Q4: How does pH affect the solubility of 3-Amino-4-fluoro-5-hydroxybenzoic acid?
A4: The solubility of this compound is highly pH-dependent due to its amphoteric nature.[1][6]
At acidic pH (below the pKa of the carboxylic acid): The amino group will be protonated (forming a cation), and the carboxylic acid will be neutral. The positive charge should increase solubility in water.
At basic pH (above the pKa of the carboxylic acid): The carboxylic acid will be deprotonated (forming an anion), and the amino group will be neutral. The negative charge will also increase solubility in water.
At the isoelectric point (pI): The compound will exist primarily as a neutral zwitterion, which is often the point of minimum solubility.
The following diagram illustrates the pH-dependent ionization states of the molecule:
Caption: pH-dependent ionization and its effect on solubility.
Troubleshooting Guide
This section provides a systematic approach to overcoming solubility issues with 3-Amino-4-fluoro-5-hydroxybenzoic acid.
Issue: The compound precipitates out of my aqueous buffer.
Root Cause Analysis:
pH is near the isoelectric point: The pH of your buffer may be close to the pI of the compound, leading to minimal solubility.
Concentration is too high: You may be exceeding the solubility limit of the compound in your specific buffer system.
Insufficient mixing/sonication: The compound may not have been given enough energy to dissolve fully.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting precipitation.
Experimental Protocols
Protocol 1: pH Adjustment for Enhanced Aqueous Solubility
This protocol is suitable for experiments where the pH can be modified without compromising the experimental outcome.
Prepare a slurry: Add the desired amount of 3-Amino-4-fluoro-5-hydroxybenzoic acid to your aqueous buffer.
Initial pH measurement: Measure the initial pH of the slurry.
Titrate to adjust pH:
To increase solubility by forming the anionic species, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise while stirring and monitoring the pH. Aim for a pH value at least 1-2 units above the estimated acidic pKa (~4-5).
To increase solubility by forming the cationic species, slowly add a dilute solution of HCl (e.g., 0.1 M) dropwise while stirring and monitoring the pH. Aim for a pH value at least 1-2 units below the estimated basic pKa (~2-3).
Observe dissolution: Continue to stir and monitor for the dissolution of the solid.
Final pH adjustment: Once the compound is dissolved, you can carefully adjust the pH back towards your target experimental pH, being mindful that precipitation may re-occur if you get too close to the pI.
Protocol 2: Utilizing Co-solvents for Stock Solution Preparation
This is the recommended method when the experimental pH cannot be significantly altered.[4][5][7]
Select a co-solvent: Choose a water-miscible organic solvent such as DMSO or ethanol.[5]
Prepare a concentrated stock solution: Weigh the desired amount of 3-Amino-4-fluoro-5-hydroxybenzoic acid and dissolve it in a minimal amount of the chosen co-solvent. Gentle warming or sonication can be used to aid dissolution.
Dilute into aqueous buffer: Slowly add the concentrated stock solution to your pre-warmed or vigorously stirring aqueous buffer. It is crucial to add the stock solution dropwise to prevent localized high concentrations that could lead to precipitation.
Final concentration of co-solvent: Ensure the final percentage of the co-solvent in your experimental solution is below a threshold that might interfere with your assay (typically <1% v/v, but this should be empirically determined).[4]
Advanced Solubilization Techniques
For particularly challenging applications requiring high concentrations, more advanced methods can be considered. These techniques often require specialized equipment and expertise.[8][9][10][11][12]
Technique
Principle
Applicability
Solid Dispersions
The drug is dispersed in an inert carrier matrix at the molecular level, enhancing the dissolution rate.[11]
Useful for oral formulations where rapid dissolution is required.
Nanonization
Reducing the particle size of the compound to the nanometer range increases the surface area, leading to faster dissolution.[8][12]
Can be employed for both oral and parenteral formulations.
Inclusion Complexes
The drug molecule is encapsulated within a larger host molecule (e.g., cyclodextrins), which has a hydrophilic exterior, thereby increasing its apparent solubility.
A common strategy in pharmaceutical formulation to improve the solubility and stability of poorly soluble drugs.
References
Vertex AI Search. (n.d.). 4-Aminobenzoic acid - Solubility of Things.
ACS Publications. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexan.
Brieflands. (2021).
ScienceDirect. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs.
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
AIP Publishing. (n.d.). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
Comparing reactivity of 3-Amino-4-fluoro-5-hydroxybenzoic acid vs 3-amino-4-fluorobenzoic acid
Executive Summary This guide provides a technical comparison between 3-Amino-4-fluorobenzoic acid (Compound B) and its 5-hydroxylated analog, 3-Amino-4-fluoro-5-hydroxybenzoic acid (Compound A) . While they share a core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-Amino-4-fluorobenzoic acid (Compound B) and its 5-hydroxylated analog, 3-Amino-4-fluoro-5-hydroxybenzoic acid (Compound A) . While they share a core fluorobenzoic acid scaffold, the introduction of the 5-hydroxyl group in Compound A fundamentally alters the electronic landscape of the aromatic ring.
Key Takeaway:
Compound B functions as a standard "push-pull" intermediate where the fluorine is moderately activated for Nucleophilic Aromatic Substitution (
) by the para-carboxyl group.
Compound A is an electron-rich "deactivated" scaffold regarding
at the C4-fluorine due to the strong electron-donating effects of the 5-hydroxyl group. It requires orthogonal protection strategies to prevent side reactions (e.g., O-alkylation) and is primarily used as a specialized precursor for ansamycin-class antibiotics rather than general kinase inhibitor synthesis.
Structural & Electronic Analysis
The reactivity difference is dictated by the Hammett substituent effects relative to the C4-Fluorine and C3-Amine.
Electronic Activation Map
The following diagram illustrates the competing electronic forces. Note how the 5-OH group in Compound A acts as a "brake" on the electrophilicity of the C4 position.
Figure 1: Comparative electronic effects. In Compound A, the synergistic donation from -NH2 and -OH overwhelms the activation from -COOH, rendering the C4-F bond resistant to displacement.
Reactivity Profile Comparison
Nucleophilic Aromatic Substitution (
)
Compound B (Standard): The C4-Fluorine is susceptible to displacement by strong nucleophiles (amines, thiols) because the para-COOH withdraws electron density, stabilizing the Meisenheimer complex.
Compound A (Deactivated): The 5-OH group is ortho to the fluorine. Through resonance (+M effect), it increases electron density at C4. Furthermore, under the basic conditions required for
, the phenol deprotonates to a phenoxide (), which is an exceptionally strong electron donor. This effectively "kills" the electrophilicity of the C4 position.
Critical Note: To perform
on Compound A, the phenol must first be protected (e.g., as a methyl ether or benzyl ether) to mask the electron donation.
Amide Coupling (Acylation of Aniline)
Compound B: Reacts cleanly with acyl chlorides or carboxylic acids (with coupling agents like HATU).
Compound A: The 5-OH group presents a chemo-selectivity challenge. While the aniline nitrogen is generally more nucleophilic than the neutral phenol oxygen, the phenol can compete, leading to ester byproducts.
Protocol Adjustment: Use stoichiometric base control or silylate the phenol (e.g., TBDMS-Cl) prior to coupling.
Solubility & Handling
Compound B: Moderately soluble in organic solvents (EtOAc, DCM, DMSO).
Compound A: Significantly more polar due to the extra H-bond donor/acceptor. It often requires polar aprotic solvents (DMF, DMSO) and may be difficult to extract from aqueous phases during workup.
Experimental Data Summary
Feature
3-Amino-4-fluorobenzoic acid (B)
3-Amino-4-fluoro-5-hydroxybenzoic acid (A)
CAS Number
2365-85-7
76045-71-1 (Analog) / 1571-72-8 (Isomer)
Molecular Weight
155.13 g/mol
171.12 g/mol
C4-F Reactivity ()
Moderate (Requires heat/base)
Very Low (Deactivated by OH/O-)
Primary Nucleophile
Aniline ()
Aniline () & Phenol ()
pKa (COOH)
~4.14
~4.5 - 4.8 (Predicted higher due to OH)
pKa (Phenol)
N/A
~9.8 - 10.5
Common Application
Kinase Inhibitors, Dyes
Ansamycin Antibiotics, Bioplastics
Synthetic Decision Workflows
Choose your starting material based on the target transformation.
Figure 2: Strategic decision tree for selecting the appropriate fluorobenzoic acid scaffold.
Representative Protocols
Protocol A: Amide Coupling (Compound B)
Standard procedure for functionalizing the aniline.
Dissolution: Dissolve Compound B (1.0 eq) in DMF (0.2 M).
Executive Summary: Operational Safety & Compliance As researchers, we often treat disposal as an afterthought, yet for functionalized intermediates like 3-Amino-4-fluoro-5-hydroxybenzoic acid , improper handling poses si...
As researchers, we often treat disposal as an afterthought, yet for functionalized intermediates like 3-Amino-4-fluoro-5-hydroxybenzoic acid , improper handling poses significant downstream risks. This compound is amphoteric (containing both amine and carboxylic acid/phenol groups) and halogenated .
The Core Directive: Do not treat this merely as "organic waste." The presence of the fluorine atom mandates segregation into halogenated waste streams to ensure proper high-temperature incineration. Standard combustion of fluorinated compounds at lower temperatures can release Hydrogen Fluoride (HF) gas, damaging incinerator scrubbers and violating emissions protocols.
Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand its reactivity. This molecule presents a "triad" of functional groups that dictates its compatibility.
Feature
Chemical Moiety
Disposal Implication
Acidity
Carboxylic Acid (-COOH) & Phenol (-OH)
Potential to mobilize heavy metals if mixed with metal salts. Do not mix with strong bases in uncontrolled waste containers (exotherm risk).
Basicity
Primary Amine (-NH₂)
Incompatible with strong oxidizers (e.g., nitric acid, peroxides). Risk of forming unstable N-oxides or exothermic degradation.
Halogen
Fluorine (-F)
Mandatory Segregation. Must be incinerated at >1,100°C. Prohibited from "Non-Halogenated" solvent streams.
State
Solid Powder
Dust explosion hazard if aerosolized. High surface area increases reactivity.
Before moving waste to the central accumulation area, you must stabilize the material at the bench level.
The "No-Go" List (Incompatibilities)
Do NOT mix with acid chlorides or anhydrides (violent reaction with amine/hydroxyl).
Do NOT mix with strong oxidizing agents (Permanganates, Perchlorates).
Do NOT dispose of in "General Trash" or "Biohazard" bags.
Segregation Protocol
Solid Waste: Collect in a dedicated, wide-mouth HDPE jar labeled "Hazardous Waste - Solid (Halogenated)."
Liquid Waste (HPLC/Reaction Mixtures):
If organic solvent > 10%: Segregate into Halogenated Organic Solvents .
If aqueous > 90%: Segregate into Aqueous Hazardous Waste (Check pH; adjust to pH 5–9 if required by local EHS, but usually collection is safer than bench-top neutralization).
Step-by-Step Disposal Workflows
Scenario A: Pure Solid Waste (Obsolete Reagent/Synthesis Product)
Context: You have a vial of expired or degraded 3-Amino-4-fluoro-5-hydroxybenzoic acid.
Procedure:
Do not empty the vial. The dust risk outweighs the value of recycling the glass.
Cap the original container tightly.
Place the container inside a secondary, clear plastic zip-lock bag (primary containment).
Place this bag into the Solid Hazardous Waste Drum (Lab Pack).
Labeling: The tag must explicitly list "Fluorinated Benzoic Acid Derivative."
Scenario B: Mother Liquor / Reaction Solvent
Context: You have performed a recrystallization and have filtrate containing the compound dissolved in Methanol/DCM.
Procedure:
Identify the Solvent: If any halogenated solvent (DCM, Chloroform) is present, the entire mixture is Halogenated.
Pour: Transfer to the Halogenated Waste Carboy .
Rinse: Triple rinse the flask with a minimal amount of the same solvent; add rinsate to the carboy.
Log: Record the approximate mass of the benzoic acid derivative on the waste tag. Why? Incineration facilities need to calculate the "Fluorine Load" to manage scrubber capacity.
Scenario C: Spill Cleanup (Solid Powder)
Context: You dropped a 5g bottle, and powder is scattered on the floor.
Procedure:
PPE: Don double nitrile gloves, safety goggles, and an N95 mask (or half-face respirator) to prevent inhalation.
Contain: Cover the spill with a damp paper towel (dampened with water) to prevent dust aerosolization.
Sweep: Gently scoop the damp powder/towel mixture using a dustpan.
Disposal: Place debris into a heavy-duty hazardous waste bag. Label as "Debris contaminated with Fluorinated Irritant."
Wash: Wipe the area with soap and water; dispose of wipes in the same bag.
Decision Logic Visualization
The following diagram illustrates the critical decision nodes for disposing of this specific compound.
Figure 1: Decision matrix for segregating fluorinated benzoic acid derivatives. Note that even in non-halogenated solvents, the halogenated solute often necessitates the "Halogenated" stream to protect downstream equipment.
Regulatory Compliance (RCRA/EPA)
While this specific intermediate may not have a unique "P" or "U" list code (unless specified by your local EHS), it is regulated under RCRA (Resource Conservation and Recovery Act) based on characteristics.
Waste Code Determination:
D002 (Corrosivity): Applicable if the waste is an aqueous solution with pH < 2.[6]
F-List (F001/F002): Applicable if dissolved in spent halogenated solvents (e.g., Methylene Chloride).[7][8]
Characteristic Toxic: If no specific code applies, it is managed as "Non-RCRA Regulated Hazardous Waste" (state dependent) but must be incinerated.
Documentation Requirement:
Always list the full chemical name on the waste tag. Do not use abbreviations like "AFHBA." Emergency responders and disposal vendors rely on the CAS number and full name to assess reactivity risks.
References
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
PubChem. (2024). Compound Summary: 3-Amino-4-fluoro-5-hydroxybenzoic acid. National Library of Medicine. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link]